
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid typically involves the reaction of succinic anhydride with aniline in the presence of a solvent such as benzene . The reaction conditions often include boiling the mixture to facilitate the formation of the desired product. The compound can be further purified by recrystallization from suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Benzimidazolium fluorochromate, 1,10-phenanthroline, acetic acid-water medium.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Benzoic acid is a major product formed during the oxidation of this compound.
Reduction: The corresponding reduced amine derivatives.
Substitution: Products vary based on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple functional groups, including phenyl and propylamino moieties. This structural complexity contributes to its diverse biological activities.
Biological Activities
-
Enzyme Inhibition
- The compound has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways. For instance, derivatives of similar structures have demonstrated inhibitory effects on kynureninase and kynurenine-3-hydroxylase, enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These enzymes are part of the kynurenine pathway, which is crucial in tryptophan metabolism and neurotoxicity management .
-
Receptor Agonism
- Research has identified related compounds as potent agonists for sphingosine-1-phosphate (S1P) receptors. These receptors play a significant role in immune responses and have therapeutic implications in autoimmune diseases. The ability of these compounds to modulate immune responses presents opportunities for developing treatments for conditions like multiple sclerosis .
Therapeutic Applications
-
Neurodegenerative Disease Treatment
- The inhibition of kynureninase by compounds related to 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid suggests potential applications in treating neurodegenerative diseases. By reducing the production of neurotoxic metabolites, these compounds may help mitigate cognitive decline associated with conditions such as Huntington's disease and Alzheimer's disease .
- Autoimmune Disorders
Case Study 1: Kynureninase Inhibition
A study evaluated the efficacy of various derivatives of this compound on rat liver homogenates. Results indicated significant inhibition percentages at varying concentrations, demonstrating the potential of these compounds to modulate enzyme activity effectively.
Compound | Kynureninase Inhibition (%) | Kynurenine-3-Hydroxylase Inhibition (%) |
---|---|---|
FCE 27377 | 46 (100 µM), 86 (1 mM) | 75 (100 µM), 96 (1 mM) |
FCE 27384 | 96 (100 µM), 97 (1 mM) | 30 (100 µM), N/A |
This data underscores the potential for developing therapeutic agents targeting kynurenine metabolism .
Case Study 2: S1P Receptor Agonism
In a separate investigation focused on S1P receptor agonists, a series of derivatives were synthesized and tested for their ability to induce lymphopenia in animal models. The findings suggested that these compounds could effectively modulate immune responses, paving the way for new treatments for autoimmune diseases .
Wirkmechanismus
The mechanism of action of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid
- Butanoic acid, 4-oxo-4-[phenyl(phenylmethyl)amino]-
Uniqueness
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(propylamino)butanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure that integrates several functional groups, including oxo, amino, and butanoic acid moieties. The synthesis typically involves multi-step organic reactions:
- Formation of the Propylamino Group : This is achieved through the reaction of propylamine with appropriate precursors.
- Introduction of the Phenylamino Group : Aniline derivatives are utilized to introduce the phenylamino group.
- Formation of the Butanoic Acid Backbone : This is accomplished through carboxylation and oxidation reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antitumor Activity
Research indicates that this compound may exhibit significant antitumor properties. A study on related compounds showed that derivatives with similar structural motifs demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 1 µg/mL) .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A-431 | 0.5 |
Compound B | HT29 | 1.0 |
4-Oxo Compound | MCF-7 | <1.0 |
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase), which plays a role in tryptophan metabolism. Its inhibition may counteract neuronal excitotoxic damage, making it a candidate for neuroprotective therapies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding to Enzymes : The compound may bind to enzymes or receptors, modulating their activity.
- Influencing Signaling Pathways : By altering enzyme activity, it can impact various signaling pathways related to cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Anticancer Studies : In vitro studies demonstrated that analogs showed enhanced apoptosis in cancer cells compared to standard treatments like doxorubicin.
- Neuroprotective Effects : Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress.
Eigenschaften
IUPAC Name |
4-(4-anilinoanilino)-4-oxo-2-(propylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-12-20-17(19(24)25)13-18(23)22-16-10-8-15(9-11-16)21-14-6-4-3-5-7-14/h3-11,17,20-21H,2,12-13H2,1H3,(H,22,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQDDWRMIBGWJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.